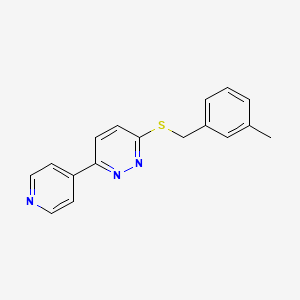

![molecular formula C11H10F3N3OS B2966095 N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 338400-59-2](/img/structure/B2966095.png)

N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

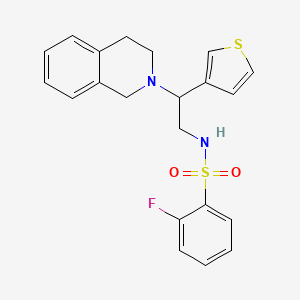

“N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a chemical compound that belongs to the class of organofluorine compounds. It is characterized by the presence of a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-c]pyrazole core, which is a heterocyclic ring system containing sulfur and nitrogen atoms. This core is substituted with a trifluoromethyl group, a methyl group, and a cyclopropylcarboxamide group .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, pyrazole derivatives are known to undergo various reactions. For instance, they can undergo alkylation with alkyl iodides to afford N-alkyl pyrazoles .Applications De Recherche Scientifique

Synthetic Methods and Chemical Properties

Transition-Metal-Free Synthesis : A study describes the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes, highlighting the role of the trifluoromethyl group in enabling the formation of cyclopropenes instead of pyrazoles. This demonstrates the chemical reactivity and applications of trifluoromethyl-containing compounds in synthetic chemistry (Barroso et al., 2016).

Annulations of Cyclopropanes with Arylhydrazines : Another study presented a method for synthesizing 1,3,5-trisubstituted pyrazoles using cyclopropane carboxylates and arylhydrazines. This process underscores the utility of cyclopropane derivatives in constructing complex pyrazole structures, relevant to the synthesis of N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (Xue et al., 2016).

Biological Activities

Nematocidal and Fungicidal Activities : Research on pyrazole carboxamide derivatives, including those similar in structure to this compound, has shown that these compounds exhibit promising nematocidal activities against M. incognita, despite having weak fungicidal properties (Zhao et al., 2017).

Antifungal Activities : A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown moderate antifungal activities against several phytopathogenic fungi, illustrating the potential of trifluoromethyl pyrazole carboxamides in developing new fungicides (Wu et al., 2012).

Photosynthetic Electron Transport Inhibition : Pyrazole derivatives, including structures related to the chemical , have been studied for their ability to inhibit photosynthetic electron transport. This research suggests potential agricultural applications, such as the development of new herbicides with specific modes of action (Vicentini et al., 2005).

Orientations Futures

Mécanisme D'action

Target of action

Pyrazoles and thieno[2,3-c]pyrazoles have been found to interact with a variety of biological targets, including enzymes, receptors, and transporters . The specific targets of “N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” would depend on its specific structure and functional groups.

Mode of action

The mode of action of pyrazoles and thieno[2,3-c]pyrazoles can vary widely depending on their specific targets. They might act as inhibitors, activators, or modulators of their targets .

Biochemical pathways

Pyrazoles and thieno[2,3-c]pyrazoles can affect various biochemical pathways depending on their targets. They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of “this compound” would depend on its specific chemical properties. Pyrazoles and thieno[2,3-c]pyrazoles, in general, have been found to have good bioavailability .

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Pyrazoles and thieno[2,3-c]pyrazoles can have a variety of effects, including inhibiting cell growth, reducing inflammation, and preventing viral replication .

Action environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

N-cyclopropyl-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3OS/c1-17-10-6(8(16-17)11(12,13)14)4-7(19-10)9(18)15-5-2-3-5/h4-5H,2-3H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUZITBTZXPQCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NC3CC3)C(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

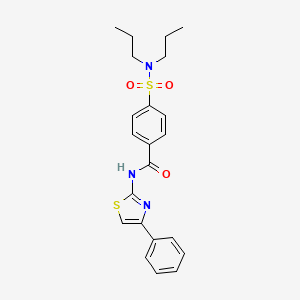

![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2966012.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2966014.png)

![(5E)-3-(2-Aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2966018.png)

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate](/img/structure/B2966026.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966027.png)

![3-(4-fluorophenyl)-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2966032.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966034.png)

![6-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2966035.png)